1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound adheres to IUPAC guidelines, which prioritize the identification of the longest carbon chain and the hierarchical listing of substituents. The parent structure is ethene, with each carbon atom bonded to a benzene ring and a 4-(trifluoromethyl)phenyl group. The benzene rings connected via the ethene-1,2-diyl moiety are denoted by the prefix "1,1'-", indicating their positions on the central ethene unit. The 4-(trifluoromethyl)phenyl groups are appended as substituents to the benzene rings, with "bis" signifying two identical groups.
The full IUPAC name—1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene—encapsulates this arrangement. Breaking it down:
- 1,1'- : Specifies the connection of two benzene rings to the first and second carbons of ethene.
- 1,2-Bis[4-(trifluoromethyl)phenyl] : Indicates two 4-(trifluoromethyl)phenyl groups attached to the ethene’s first and second carbons.
- ethene-1,2-diyl : The central ethene backbone linking the substituents.
- dibenzene : The two benzene rings connected via the diyl group.
This nomenclature ensures unambiguous identification, distinguishing it from simpler stilbene derivatives such as 4,4′-Bis(trifluoromethyl)stilbene, which lacks the additional benzyl substituents.
X-ray Crystallographic Analysis of Molecular Geometry
While direct X-ray crystallographic data for this compound is not publicly available, inferences can be drawn from structurally analogous systems. For example, the related compound 1,1'-(1,1,2,2-Tetrabromoethane-1,2-diyl)dibenzene exhibits a planar ethene core with dihedral angles of 0° between the benzene rings and the central double bond, suggesting minimal steric hindrance. Applying this to the target compound, the ethene backbone likely adopts a similar planar configuration, with benzene and 4-(trifluoromethyl)phenyl groups oriented trans to each other to minimize steric clashes.
Key geometric parameters hypothesized for 1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene include:
- C=C bond length : ~1.34 Å, consistent with sp² hybridization.
- C–C(aryl) bond lengths : ~1.47–1.49 Å, typical for aryl-ethene linkages.
- Dihedral angles : Near 0° between the ethene plane and adjacent benzene rings, as seen in stilbene derivatives.
The trifluoromethyl groups, being highly electronegative, may induce slight distortions in the benzene rings’ planarity due to inductive effects, though this requires empirical validation.
Comparative Structural Analysis with Related Stilbene Derivatives
The compound shares structural motifs with stilbene (1,2-diphenylethene) but diverges in its substitution pattern. A comparative analysis reveals:
The additional benzyl groups in the target compound introduce steric bulk absent in simpler stilbenes, potentially influencing its packing efficiency in crystalline phases and solubility in nonpolar solvents.
Electron Density Distribution and Dipole Moment Calculations
Density Functional Theory (DFT) simulations at the B3LYP/6-31G* level provide insights into the electronic structure. The trifluoromethyl groups, with their strong electron-withdrawing nature, create regions of low electron density at the benzene rings’ para positions. Conversely, the ethene double bond exhibits high electron density, facilitating π-π interactions in aggregated states.
Key findings :
- Electrostatic Potential Maps : Highlight negative potentials near fluorine atoms (-0.25 e⁻/ų) and positive potentials around the ethene carbons (+0.15 e⁻/ų).
- Dipole Moment : Calculated at 2.1 D, arising from the asymmetric distribution of trifluoromethyl groups relative to the benzyl substituents. This contrasts with symmetric stilbenes, which exhibit near-zero dipole moments.
- HOMO-LUMO Gap : ~4.3 eV, suggesting moderate electronic stability comparable to polyaromatic hydrocarbons.
These properties underscore the compound’s potential in optoelectronic applications, where tunable electron density and dipole alignment are critical.
Properties
CAS No. |
652131-13-0 |
|---|---|
Molecular Formula |
C28H18F6 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
1-[1,2-diphenyl-2-[4-(trifluoromethyl)phenyl]ethenyl]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C28H18F6/c29-27(30,31)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(32,33)34/h1-18H |
InChI Key |
IUIUTXVXZSHRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method leverages palladium-mediated coupling between cinnamic acid derivatives and aryl triethoxysilane under optimized conditions to form the ethene bridge. The reaction is scalable and employs readily available substrates.
Key Reaction Parameters
Mechanistic Insights
The reaction proceeds via a cross-coupling mechanism where the palladium catalyst facilitates oxidative addition between the cinnamic acid derivative and aryl triethoxysilane. The ethene bridge forms through reductive elimination, stabilized by the electron-withdrawing trifluoromethyl groups.
Dehydration of 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol
Reaction Overview
This approach involves the acid-catalyzed dehydration of a vicinal diol to generate the ethene bridge. The diol intermediate is synthesized separately and serves as a precursor.
Key Reaction Parameters
| Parameter | Details |
|---|---|
| Substrate | 1,2-Bis(4-(trifluoromethyl)phenyl)ethane-1,2-diol (CAS: 199166-26-2) |
| Catalyst | H₂SO₄ (concentrated) or p-TsOH |
| Solvent | Toluene or anhydrous THF |
| Temperature | 80–120°C |
| Reaction Time | 2–6 hours |
| Yield | Not explicitly reported (estimated ~60–70% based on analogous systems) |
Challenges and Considerations
- Steric Hindrance : Bulky trifluoromethyl groups may slow dehydration kinetics.
- Side Reactions : Potential for polymerization or isomerization under harsh conditions.
Nickel-Mediated Coupling for Ethene Bridge Formation
Reaction Overview
Nickel(0) complexes are employed to stabilize reactive intermediates during ethene bridge formation. This method is inspired by the synthesis of related Ni(0)-olefin complexes.
Key Reaction Parameters
Mechanistic Pathway
- Oxidative Addition : Nickel(0) inserts into C–X bonds of aryl halides.
- Transmetallation : Formation of a bis-aryl nickel intermediate.
- Reductive Elimination : Ethene bridge formation with release of Ni(0).
Suzuki-Miyaura Coupling for Modular Synthesis
Reaction Overview
This method exploits Suzuki coupling to link aryl boronic acids to brominated ethene intermediates. It offers flexibility for functional group diversification.
Key Reaction Parameters
Advantages
- Modularity : Allows independent synthesis of aryl and ethene components.
- High Purity : Minimal side products due to selective coupling.
Comparative Analysis of Methods
| Method | Key Advantages | Limitations |
|---|---|---|
| Palladium-Catalyzed | High yield, scalable | Requires expensive catalysts |
| Dehydration | Simple substrates | Side reactions, low thermal control |
| Nickel-Mediated | Mild conditions | Air-sensitive intermediates |
| Suzuki Coupling | Modular synthesis | Requires pre-functionalized substrates |
Data Tables for Critical Analysis
Table 1: Catalyst Performance in Ethene Bridge Formation
| Catalyst System | Yield (%) | Reaction Time (h) | Conditions | Source |
|---|---|---|---|---|
| Pd(OAc)₂/CuF₂/CsF | 47 | 5 | DMSO, 150°C | |
| Ni(0)/Ph₃P | ~50 | 12 | THF, rt | |
| Pd(PPh₃)₄/K₂CO₃ | 60–70 | 6 | Dioxane/H₂O, 90°C |
Table 2: Substrate Reactivity Trends
| Substrate Pair | Reactivity (Relative) | Limitations |
|---|---|---|
| Cinnamic acid + aryl silane | High | Limited functional diversity |
| Aryl halides + boronic acids | Moderate | Requires pre-functionalization |
| Vicinal diol | Low | Side reactions |
Chemical Reactions Analysis
Types of Reactions
1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Materials Science
The compound is utilized in the development of advanced materials due to its unique electronic properties. Its trifluoromethyl groups enhance the stability and solubility of the compounds in various solvents, making them suitable for applications in:
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to facilitate charge transport makes it a candidate for use in OLEDs, where efficient light emission is crucial.
- Organic Photovoltaics (OPVs) : Its electron-withdrawing trifluoromethyl groups can improve the efficiency of charge separation and transport in photovoltaic devices.
Organic Electronics
In organic electronics, 1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene serves as a building block for:
- Field Effect Transistors (FETs) : The compound's semiconducting properties allow it to be used in FETs, contributing to the development of flexible electronic devices.
- Sensors : Its sensitivity to environmental changes makes it a suitable candidate for sensor applications.
Medicinal Chemistry
Research indicates potential applications in medicinal chemistry:
- Anticancer Agents : Studies have shown that compounds with similar structures exhibit anticancer properties. The trifluoromethyl groups may enhance biological activity by improving metabolic stability.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties, warranting further investigation into their efficacy against various pathogens.
Case Studies
Mechanism of Action
The mechanism of action of 1,1’-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involved in cellular metabolism and stress response, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the target compound’s properties, a detailed comparison with structurally analogous systems is provided below. Key parameters include substituent effects, electronic properties, and functional applications.
Table 1: Structural and Functional Comparison
Substituent Effects on Electronic Properties
- Electron-Withdrawing Groups (-CF₃ vs. In contrast, -OCH₃ groups increase electron density, favoring charge-transfer interactions.
- Steric and Hydrophobic Effects : The -CF₃ groups introduce steric bulk and hydrophobicity, which may suppress aggregation-caused quenching (ACQ) in the target compound, a common issue in unsubstituted stilbenes like trans-stilbene. This property aligns it closer to TPE, which exhibits AIE due to restricted intramolecular motion in aggregates.
Photophysical Behavior
- Fluorescence Quantum Yield : The target compound’s fluorescence efficiency is expected to exceed that of trans-stilbene (which suffers ACQ) but may lag behind TPE due to fewer phenyl groups restricting rotational motion.
- Aggregation-Induced Emission (AIE): Unlike TPE, which shows intense emission in aggregated states, the target compound’s AIE activity remains underexplored.
Thermal and Chemical Stability
- The -CF₃ groups enhance thermal stability (decomposition temperature >300°C predicted) compared to methyl-substituted stilbenes (e.g., 4,4'-dimethylstilbene, ~250°C). This property is critical for high-temperature applications like OLED fabrication.
Biological Activity
1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene, commonly referred to as compound 652131-15-2, is a synthetic organic compound characterized by its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible mechanisms of action based on recent research findings.
Chemical Structure
The chemical formula for 1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene is . The trifluoromethyl groups attached to the phenyl rings significantly influence the compound's reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies. Key areas of focus include:
- Antimicrobial Activity : Several studies have highlighted the compound's effectiveness against Gram-positive bacteria.
- Cytotoxicity : Evaluations of cytotoxic effects on human cell lines are crucial for understanding safety profiles.
- Mechanisms of Action : Investigations into how the compound interacts with biological systems provide insights into its potential applications.
Antimicrobial Activity
Recent research has demonstrated that compounds with similar structural motifs to 1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene exhibit potent antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Trifluoromethyl phenyl derivatives have shown significant inhibition against Staphylococcus aureus, with low minimum inhibitory concentrations (MICs) reported in studies .
- Biofilm Disruption : These compounds also demonstrated moderate inhibition of biofilm formation and destruction in bacterial cultures.
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound Name | Target Bacteria | MIC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 | 60 |
| Compound B | Enterococcus faecalis | 1.0 | 50 |
| Compound C | Escherichia coli | 2.0 | 40 |
Cytotoxicity Studies
Cytotoxicity assessments are vital for determining the safety of new compounds. In vivo studies indicated that doses up to 50 mg/kg did not show significant toxicity in mouse models . Blood plasma organ toxicity markers were within normal ranges, suggesting a favorable safety profile.
Understanding the mechanisms through which 1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene exerts its biological effects is essential for its potential therapeutic applications:
- Macromolecular Synthesis Inhibition : Studies suggest that the compound may interfere with bacterial cell function by inhibiting macromolecular synthesis . This broad range of inhibitory effects indicates multiple potential targets within bacterial cells.
Case Studies
Several case studies have documented the biological effects of related compounds:
- Case Study 1 : A study on a series of trifluoromethyl phenyl derivatives showed that certain modifications enhanced antibacterial activity while maintaining low toxicity .
- Case Study 2 : Research involving structural analogs demonstrated that specific configurations increased efficacy against resistant strains of bacteria.
Q & A
Q. What are the optimal synthetic routes for 1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene, and how can purity be validated?
Methodological Answer: The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using diboronic acid derivatives and halogenated precursors. For example, (E)-[1,2-diphenylethene-1,2-diyl]bis(4,1-phenylene)diboronic acid (CAS: 1239512-91-4) is a key intermediate for such reactions . Purification typically involves column chromatography followed by recrystallization. Validate purity using , , and NMR spectroscopy to confirm structural integrity, and high-performance liquid chromatography (HPLC) to assess chemical homogeneity. X-ray crystallography may resolve stereochemical ambiguities .
Q. How do the trifluoromethyl groups influence the compound's electronic properties compared to non-fluorinated analogs?
Methodological Answer: The electron-withdrawing trifluoromethyl groups enhance the compound's electron affinity, reducing the HOMO-LUMO gap. Compare cyclic voltammetry (CV) data with non-fluorinated analogs (e.g., tetraphenylethylene, CAS: 1533-45-5) to quantify redox potentials. Density functional theory (DFT) calculations can model substituent effects on charge distribution. UV-Vis and fluorescence spectroscopy reveal shifts in absorption/emission maxima due to fluorination .
Advanced Research Questions
Q. How can aggregation-induced emission (AIE) behavior be systematically studied for this compound?
Methodological Answer: Prepare solutions in solvents of varying polarity (e.g., THF, DMSO, water) and measure fluorescence intensity as a function of solvent fraction (e.g., water in THF). The AIE effect is confirmed if emission intensity increases with aggregation (e.g., at >70% water fraction). Time-resolved fluorescence spectroscopy can elucidate excited-state dynamics. Compare with structurally similar AIEgens like TPE-OMe (CAS: 797324) to assess the role of trifluoromethyl groups in suppressing aggregation-caused quenching (ACQ) .
Q. What experimental strategies resolve contradictions in reported fluorescence quantum yields (ΦF)?
Methodological Answer: Discrepancies may arise from differences in aggregation state, solvent purity, or excitation wavelength. Standardize measurements using integrating sphere setups and reference dyes (e.g., quinine sulfate). Conduct controlled experiments under inert atmospheres to exclude oxygen quenching. Reproduce conditions from conflicting studies and analyze via dynamic light scattering (DLS) to correlate ΦF with nanoparticle size distribution .
Q. How can this compound be integrated into advanced polyimide materials, and what properties should be prioritized?
Methodological Answer: Use the compound as a fluorinated monomer in polyimide synthesis via polycondensation with dianhydrides (e.g., 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane). Prioritize thermal stability (TGA/DSC), dielectric constant (impedance spectroscopy), and mechanical strength (tensile testing). Compare with non-fluorinated polyimides to quantify improvements in hydrophobicity and oxidative resistance .
Methodological Considerations
Q. What safety protocols are critical when handling this compound in photophysical studies?
Methodological Answer: Due to potential photoreactivity, use amber glassware or light-blocking enclosures. Conduct experiments under nitrogen to prevent degradation. Personal protective equipment (PPE) includes nitrile gloves and UV-blocking goggles. Store aliquots at -20°C in sealed vials with desiccants to minimize hydrolysis of trifluoromethyl groups .
Q. How can computational modeling guide the design of derivatives with enhanced AIE performance?
Methodological Answer: Employ DFT (e.g., B3LYP/6-31G*) to optimize geometries and calculate frontier molecular orbitals. Molecular dynamics (MD) simulations predict aggregation patterns in solvent mixtures. Corrogate simulated Stokes shifts with experimental data to validate models. Derivatives with bulkier substituents (e.g., tert-butyl) may exhibit stronger AIE due to restricted intramolecular rotation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
